Methscopolamine bromide is a quaternary ammonium compound structurally similar to atropine and scopolamine. [] It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. [, ] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects. [, , ] This characteristic differentiates it from tertiary amines like atropine and scopolamine, which readily penetrate the central nervous system. [, ]
Methscopolamine bromide is synthesized from scopolamine, which is derived from the plant Scopolia carniolica or Datura stramonium. It belongs to the class of drugs known as anticholinergics, specifically targeting muscarinic receptors. The chemical formula for methscopolamine bromide is , with a molecular weight of approximately 398.297 g/mol .
The synthesis of methscopolamine bromide can be achieved through several methods, with one notable approach involving the reaction of scopolamine with methylating agents. A common synthesis pathway includes:
In a specific synthesis process detailed in a patent, methscopolamine bromide can be prepared by dissolving potassium salt of tannic acid in water and adding a solution of methscopolamine bromide at controlled temperatures (25-30 °C) to facilitate the formation of methscopolamine tannate .
Methscopolamine bromide features a complex molecular structure characterized by:
The structural formula can be represented as follows:
The molecular structure can be visualized as having multiple chiral centers, which affects its biological activity .
Methscopolamine bromide undergoes various chemical reactions, particularly in its interactions with biological systems. Key reactions include:
The binding affinity of methscopolamine bromide varies across different muscarinic receptor subtypes, demonstrating significant inhibition constants (Ki) ranging from 0.0955 nM for M1 receptors to higher values for M2 and M3 receptors .
The mechanism of action for methscopolamine bromide primarily involves:
Quantitative studies indicate that the compound has an IC50 value around 1.8 nM for M2 receptors, highlighting its potency as an antagonist .
Methscopolamine bromide possesses several notable physical and chemical properties:
These properties influence its formulation into various pharmaceutical preparations .
Methscopolamine bromide is utilized in several scientific and medical applications:
Methscopolamine bromide emerged from systematic structural modifications of tropane alkaloids isolated from Solanaceae plants (e.g., Datura metel, Scopolia carniolica). Initial research focused on scopolamine (hyoscine), a natural alkaloid known for its antimuscarinic properties but burdened with central nervous system (CNS) side effects due to its tertiary amine structure. In 1902, chemists developed a quaternary ammonium derivative by methylating scopolamine’s tertiary nitrogen, forming methscopolamine bromide (scopolamine methyl bromide) [3] [7]. This structural alteration proved pivotal: the addition of a methyl group created a permanent positive charge, significantly reducing lipid solubility and thus limiting blood-brain barrier penetration [1] [10].
Early synthesis pathways involved reacting scopolamine with methyl bromide under controlled conditions, yielding the quaternary salt. Subsequent ion exchange replaced bromide with nitrate in some formulations (e.g., methscopolamine nitrate) [7]. This synthesis route addressed key limitations of botanical alkaloids—unpredictable bioavailability and CNS toxicity—while retaining potent peripheral anticholinergic activity. The compound’s mechanism was identified as competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly M1, M2, and M3 subtypes, inhibiting smooth muscle contraction and glandular secretion [1] [8].
Table 1: Key Structural Modifications from Scopolamine to Methscopolamine Bromide
Property | Scopolamine | Methscopolamine Bromide |
---|---|---|
Chemical Classification | Tertiary amine alkaloid | Quaternary ammonium derivative |
Nitrogen Functionalization | Neutral nitrogen | Methylated (positively charged) |
Blood-Brain Barrier Penetration | High | Low (≤10-25% absorption) |
Primary Site of Action | Central & Peripheral | Peripheral (limited CNS effects) |
Molecular Formula | C₁₇H₂₁NO₄ | C₁₈H₂₄BrNO₄ |
The therapeutic evolution from raw plant extracts to synthetic quaternary ammonium compounds marked a critical shift in anticholinergic drug development. Botanical alkaloids like atropine and scopolamine exhibited variable potency due to inconsistent extraction yields and inherent instability. Methscopolamine bromide’s fully synthetic production enabled standardized manufacturing, ensuring batch-to-batch consistency [7] [10]. The quaternary structure conferred two advantages:
Industrial production scaled rapidly post-1940s using a two-step process:
Table 2: Botanical vs. Synthetic Anticholinergic Production Methods
Aspect | Botanical Alkaloids | Synthetic Methscopolamine Bromide |
---|---|---|
Source Material | Atropa belladonna, Datura species | Laboratory synthesis from scopolamine |
Key Purification Steps | Chromatography, crystallization | Methylation, ion exchange, recrystallization |
Potency Variability | High (plant genetics, extraction methods) | Low (controlled reaction conditions) |
Major Impurities | Atropine, hyoscyamine | Residual solvents, bromide ions |
Primary Applications | Ophthalmology, motion sickness | Peptic ulcers, gastrointestinal spasms |
Methscopolamine bromide’s regulatory journey reflects evolving pharmacopeial standards for anticholinergics. Approved in the United States in 1947 under the brand name Pamine, it was among the first synthetic quaternary ammonium antimuscarinics recognized for ulcer therapy [3] [9]. The United States Pharmacopeia (USP) established monographs specifying identity, purity, and potency tests, including:
The European Pharmacopoeia incorporated methscopolamine bromide later, emphasizing stringent quantification via high-performance liquid chromatography (HPLC). Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) classified it as an "adjunctive ulcer therapy," requiring proof of acid suppression efficacy [9]. Notably, the DrugBank accession DB00462 formalized its status as a "small molecule" therapeutic, with "US Approved: YES" and "Other Approved: YES" designations confirming global acceptability [1].
Regulatory assessments evolved to address synthesis contaminants. Post-1980, USP required testing for residual methyl bromide, reflecting heightened safety paradigms. Despite the rise of proton pump inhibitors in the 1990s, monographs remain active, supporting its use in motion sickness and spasms [3] [5].
Table 3: Global Regulatory Milestones for Methscopolamine Bromide
Year | Region/Authority | Milestone |
---|---|---|
1902 | Germany | Patent for scopolamine methylation process |
1947 | US FDA | Approval for peptic ulcer therapy (Pamine) |
1965 | United States Pharmacopeia | Monograph for tablets and raw material standards |
1978 | European Pharmacopoeia | Adoption of HPLC purity methods |
1990 | Japan’s PMDA | Approval as adjunctive gastrointestinal agent |
2005 | DrugBank | Listing as DB00462 with pharmacokinetic data |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8